Gibberellin A53

説明

Overview of Gibberellins (B7789140) as Plant Hormones

Gibberellins (GAs) are a class of plant hormones, also known as phytohormones, that are fundamental to numerous developmental processes. wikipedia.orgomexcanada.com These organic compounds, present in minute quantities, orchestrate a wide array of physiological functions, including stem elongation, seed germination, dormancy, flowering, and fruit development. wikipedia.orgomexcanada.combioninja.com.au The action of gibberellins is often in concert with other plant hormones, such as auxins and abscisic acid, creating a complex regulatory network that governs a plant's life cycle. plantarc.comusp.br For instance, the balance between gibberellins and abscisic acid is critical in controlling seed dormancy and germination. plantarc.comlibretexts.org

Gibberellins are diterpenoid acids, meaning they are synthesized from a 20-carbon precursor. wikipedia.orgclinisciences.com Their biosynthesis occurs in various parts of the plant, including young leaves, developing seeds, and roots. plantarc.comallen.in From these sites of synthesis, they are transported throughout the plant to target tissues where they elicit specific responses. libretexts.org

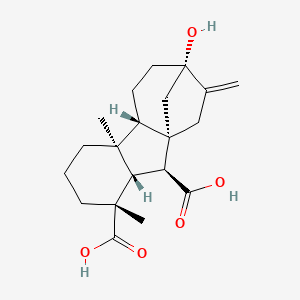

Classification and Structural Context of Gibberellin A53 within Diterpenoid Acids

This compound belongs to the large family of gibberellins, which are structurally classified as diterpenoid acids. wikipedia.orgsmolecule.complantcelltechnology.com All gibberellins share a common ent-gibberellane skeleton. wikipedia.orgclinisciences.com They are broadly categorized into two main groups based on their carbon number: C20-gibberellins and C19-gibberellins. wikipedia.org this compound is a C20-gibberellin, characterized by the presence of 20 carbon atoms in its structure. nih.gov Its molecular formula is C20H28O5. smolecule.comnih.gov

Structurally, this compound is distinguished from other gibberellins by the presence of a hydroxyl group at the 7α-position of the gibberellin A12 structure. nih.gov This specific structural feature places it within a particular branch of the gibberellin biosynthetic pathway.

Historical Context of this compound Identification and Initial Research Significance

The discovery of gibberellins dates back to the early 20th century with the investigation of the "bakanae" or "foolish seedling" disease in rice, caused by the fungus Gibberella fujikuroi. allen.innih.govnih.gov This led to the isolation of the growth-promoting substances, which were named gibberellins. nih.gov The first identification of a gibberellin from a plant source occurred in 1958 with the discovery of GA1 from immature runner bean seeds. allen.innih.gov

This compound was initially identified in the fava bean (Vicia faba). smolecule.comnih.gov Its discovery was significant as it helped to further elucidate the complex gibberellin biosynthetic pathways in plants. Early research focused on its role as an intermediate in the formation of other gibberellins. For instance, studies showed that GA53 is a key precursor in the early-C13-hydroxylation pathway, which leads to the production of biologically active gibberellins like GA1. cabidigitallibrary.org Its identification in various plant species, including Golden Delicious apple seeds and kohlrabi, has solidified its importance in understanding plant hormone metabolism. cabidigitallibrary.orgishs.org

Current Research Landscape and Academic Importance of this compound Studies

The study of this compound continues to be an active area of research in plant science. oup.comnih.gov Current research focuses on several key areas:

Biosynthetic Pathway Elucidation: Researchers use GA53 to investigate the intricate steps of gibberellin biosynthesis. smolecule.com By tracing the metabolism of GA53, scientists can identify the enzymes and intermediate compounds involved in producing various gibberellins. smolecule.com

Investigating Specific Plant Processes: Studies utilize GA53 to understand the specific roles of gibberellins in processes like seed germination, stem elongation, and flowering. smolecule.com

Comparative Studies: GA53 is used in comparative analyses with other gibberellins to understand their diverse functions and specificities in regulating plant growth. smolecule.com

Regulatory Mechanisms: A significant focus of current research is understanding how the biosynthesis and inactivation of gibberellins, including the pathways involving GA53, are regulated by developmental and environmental signals. oup.comnih.gov

The academic importance of this compound lies in its central position in the gibberellin metabolic grid. Understanding its synthesis and conversion is crucial for a complete picture of how plants regulate their growth and respond to their environment. This knowledge has potential applications in agriculture for improving crop yield and quality. nih.gov

Detailed Research Findings

Recent research has provided more detailed insights into the role and metabolism of this compound. For example, studies in Cucurbita maxima embryos have shown that GA53 is metabolized primarily into other C20-GAs like GA44, GA19, and GA17, with C19-GAs such as GA20 and GA1 being minor products. nih.gov In kohlrabi leaves, GA53 has been identified as a key component of the early-C13-hydroxylation pathway, further solidifying its role as a central intermediate. cabidigitallibrary.org

The enzyme responsible for the conversion of GA12 to GA53 is a 13-hydroxylase. nih.gov Subsequently, enzymes like GA 20-oxidases and GA 3-oxidases catalyze further reactions to produce bioactive gibberellins. nih.gov The regulation of these enzymatic steps is a key area of ongoing investigation.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C20H28O5 | smolecule.comnih.gov |

| Molecular Weight | 348.4 g/mol | nih.gov |

| Classification | C20-Gibberellin, Diterpenoid Acid | nih.gov |

| Initial Identification | Vicia faba (Fava Bean) | smolecule.comnih.gov |

Table 2: Key Research Areas for this compound

| Research Area | Description | Source |

| Biosynthesis | Studying the enzymatic conversion of GA53 to other gibberellins. | smolecule.comnih.gov |

| Plant Development | Investigating the role of GA53 in seed germination, stem elongation, and flowering. | smolecule.com |

| Metabolic Pathways | Identifying GA53 as a key intermediate in the early-C13-hydroxylation pathway. | cabidigitallibrary.org |

| Regulatory Studies | Understanding how environmental and developmental cues affect GA53 metabolism. | oup.comnih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1S,2S,3S,4R,8S,9S,12S)-12-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-11-9-19-10-20(11,25)8-5-12(19)17(2)6-4-7-18(3,16(23)24)14(17)13(19)15(21)22/h12-14,25H,1,4-10H2,2-3H3,(H,21,22)(H,23,24)/t12-,13+,14-,17-,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEMYYICWZPENF-VOLTXKGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331540 | |

| Record name | Gibberellin A53 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gibberellin A53 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51576-08-0 | |

| Record name | Gibberellin A53 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51576-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A53 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gibberellin A53 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261 - 274 °C | |

| Record name | Gibberellin A53 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Gibberellin A53 Biosynthesis and Upstream Pathways in Planta

Initial Steps of Diterpenoid Biosynthesis Relevant to Gibberellin A53 Precursors

The foundational steps for diterpenoid biosynthesis involve the assembly of isoprenoid units derived from primary metabolic pathways.

The synthesis of isoprenoids in plants primarily occurs via the methylerythritol phosphate (B84403) (MEP) pathway, which is localized within the plastids wikipathways.orgtaylorfrancis.comrsc.orgfrontiersin.orgrsc.org. This pathway utilizes glyceraldehyde 3-phosphate and pyruvate (B1213749) to generate isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) rsc.orgrsc.org. These five-carbon units are the fundamental building blocks for all isoprenoids, including the C20 precursor, geranylgeranyl diphosphate (GGDP), which is essential for diterpene biosynthesis frontiersin.orgnih.gov.

Geranylgeranyl diphosphate (GGDP), a C20 precursor, is the starting molecule for diterpene synthesis. In the context of gibberellin biosynthesis, GGDP undergoes a series of cyclization reactions to form the tetracyclic hydrocarbon ent-kaurene (B36324) nih.govtandfonline.comnih.govresearchgate.netoup.com. This conversion occurs in a two-step process within the plastids, involving the intermediate ent-copalyl diphosphate (CDP) nih.govtandfonline.com. Ent-kaurene serves as the common precursor for the vast majority of gibberellins (B7789140).

Enzymatic Transformations Leading to this compound

Following the formation of ent-kaurene, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases, leads to the production of GA12 and subsequently GA53.

The conversion of GGDP to ent-kaurene is catalyzed by two distinct enzymes in higher plants: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) nih.govtandfonline.comnih.govoup.comportlandpress.comnih.gov. CPS, classified as a class II diterpene cyclase, catalyzes the initial cyclization of GGDP to ent-copalyl diphosphate nih.govtandfonline.comportlandpress.comnih.govwikipedia.orgresearchgate.netuniprot.org. Subsequently, ent-kaurene synthase (KS), a class I diterpene cyclase, catalyzes the second cyclization step, converting ent-copalyl diphosphate into ent-kaurene nih.govtandfonline.comnih.govresearchgate.netoup.comportlandpress.comnih.gov. These enzymes are typically localized in the plastids nih.govtandfonline.com. While fungal and moss species may possess bifunctional enzymes with both CPS and KS activities, higher plants generally utilize separate polypeptides for these functions tandfonline.comwikipedia.org. For instance, the ga2 mutant in Arabidopsis thaliana is impaired in KS activity, highlighting its essential role nih.gov.

After its synthesis in the plastids, ent-kaurene is translocated to the endoplasmic reticulum (ER) for further oxidative modification nih.govnih.govoup.com. This stage involves a sequence of reactions catalyzed by microsomal cytochrome P450 monooxygenases. Ent-kaurene oxidase (KO), often belonging to the CYP701 family (e.g., Arabidopsis GA3/CYP701A3) nih.govpnas.orgnih.govnih.gov, catalyzes a three-step oxidation of ent-kaurene to ent-kaurenoic acid, proceeding via ent-kaurenol (B36349) and ent-kaurenal (B36371) oup.comnih.govpnas.orgnih.govnih.govoup.comasm.org. Following this, ent-kaurenoic acid oxidase (KAO), typically from the CYP88A subfamily (e.g., maize Dwarf3) pnas.orgnih.gov, further oxidizes ent-kaurenoic acid to form GA12 nih.govtandfonline.comnih.govoup.compnas.orgnih.gov. GA12 is recognized as the first C20 gibberellin and a pivotal intermediate in the pathway, branching towards both non-hydroxylated and 13-hydroxylated GAs nih.govnih.govoup.com.

Gibberellin A12 (GA12) serves as a key branching point, leading to the synthesis of different classes of gibberellins. For the production of 13-hydroxylated GAs, GA12 undergoes hydroxylation at the C-13 position to yield GA53 oup.comoup.commdpi.compathbank.orgpnas.org. This critical 13-hydroxylation step is catalyzed by specific cytochrome P450 monooxygenases. In rice, for example, CYP714B1 and CYP714B2 have been identified as GA 13-hydroxylases responsible for converting GA12 to GA53 oup.commdpi.compathbank.orgpnas.org. Similarly, Arabidopsis possesses CYP72A9, which also exhibits GA 13-hydroxylase activity, converting GA12 to GA53 researchgate.net. GA53 is the initial 13-hydroxylated GA in this pathway, initiating the cascade that produces other 13-hydroxylated GAs such as GA44, GA19, and ultimately the bioactive GA1 nih.govpathbank.orgrsc.orgresearchgate.netnih.gov. Subsequent modifications of GA53, such as the oxidation of the C-20 methyl group by GA 20-oxidases (GA20ox), lead to the formation of C19-GAs like GA20, which are precursors to bioactive GAs rsc.orgresearchgate.netnih.govuniprot.orgpnas.org.

Summary of Key Enzymes in GA53 Biosynthesis Pathway

The following table outlines the key enzymes involved in the biosynthesis of GA53, detailing their substrates, products, and cellular locations based on current research.

| Enzyme | Substrate(s) | Product(s) | Cellular Location | General Role in GA53 Biosynthesis |

| ent-Copalyl Diphosphate Synthase (CPS) | Geranylgeranyl Diphosphate (GGDP) | ent-Copalyl Diphosphate (CDP) | Plastids | Catalyzes the first cyclization step from GGDP to CDP. nih.govtandfonline.comportlandpress.comnih.govwikipedia.orgresearchgate.netuniprot.org |

| ent-Kaurene Synthase (KS) | ent-Copalyl Diphosphate (CDP) | ent-Kaurene | Plastids | Catalyzes the second cyclization step from CDP to ent-kaurene. nih.govtandfonline.comnih.govresearchgate.netoup.comportlandpress.comnih.gov |

| ent-Kaurene Oxidase (KO) (e.g., CYP701A3) | ent-Kaurene | ent-Kaurenol, ent-Kaurenal, ent-Kaurenoic acid | Microsomal (ER/outer plastid membrane) | Catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid. nih.govoup.comnih.govpnas.orgnih.govnih.govoup.comasm.org |

| ent-Kaurenoic Acid Oxidase (KAO) (e.g., CYP88A) | ent-Kaurenoic acid | GA12 | Microsomal (ER) | Catalyzes the oxidation of ent-kaurenoic acid to GA12, the first C20 GA. nih.govtandfonline.comnih.govoup.compnas.orgnih.gov |

| GA 13-Hydroxylase (e.g., CYP714B1/B2, CYP72A9) | GA12 | GA53 | ER/Cytosol | Introduces a hydroxyl group at the C-13 position of GA12, forming GA53, the initial 13-hydroxylated GA. oup.comoup.commdpi.compathbank.orgpnas.orgresearchgate.net |

| GA 20-Oxidase (GA20ox) | GA12, GA53 | GA9, GA25 (from GA12); GA20, GA17 (from GA53) | Cytosol | Oxidizes the C-20 methyl group of C20-GAs (GA12, GA53) to initiate the formation of C19-GAs. rsc.orgresearchgate.netnih.govuniprot.orgpnas.org |

Compound List

Geranylgeranyl Diphosphate (GGDP)

ent-Copalyl Diphosphate (CDP)

ent-Kaurene

ent-Kaurenol

ent-Kaurenal

ent-Kaurenoic acid

Gibberellin A12 (GA12)

this compound (GA53)

Gibberellin A9 (GA9)

Gibberellin A15 (GA15)

Gibberellin A17 (GA17)

Gibberellin A19 (GA19)

Gibberellin A20 (GA20)

Gibberellin A25 (GA25)

Gibberellin A44 (GA44)

Isopentenyl Diphosphate (IPP)

Dimethylallyl Diphosphate (DMAPP)

Metabolism and Catabolism of Endogenous Gibberellin A53

Conversion of Gibberellin A53 to Downstream Gibberellins (B7789140)

GA53 serves as a substrate for several enzymatic reactions that lead to the formation of other gibberellin intermediates and, ultimately, bioactive GAs.

This compound is primarily metabolized into other C20-GAs, such as GA44, GA19, GA17, GA23, and GA28. Among these, GA44 and GA19 are frequently identified as major products derived from GA53. The conversion of GA53 to GA20, a C19-gibberellin and a precursor to bioactive GAs like GA1 and GA4, occurs, but often as a minor pathway compared to the production of other C20-GAs nih.govcabidigitallibrary.orgebi.ac.ukresearchgate.net. Research in spinach has indicated that under long-day (LD) conditions, GA53 is more efficiently metabolized to GA20, whereas under short-day (SD) conditions, the conversion leads more towards GA44 and GA19 usp.br.

Table 1: Major and Minor Products of GA53 Metabolism

| Product Type | Gibberellins Identified | Relative Abundance | Citations |

| Major C20-GAs | GA44, GA19, GA17, GA23, GA28 | Major | nih.govebi.ac.ukresearchgate.net |

| Minor C19-GAs | GA20, GA1, GA8 | Minor | nih.govcabidigitallibrary.orgebi.ac.ukresearchgate.net |

Gibberellin 20-oxidases (GA20ox) are key enzymes in the GA biosynthesis pathway, belonging to the 2-oxoglutarate-dependent dioxygenase (2-ODD) family nih.govsteberlab.orgresearchgate.netnih.govnih.gov. These enzymes catalyze the conversion of C20-GAs, including GA12 and GA53, into C19-GAs nih.govnih.govresearchgate.netmdpi.comuniprot.org. This crucial step involves the oxidation of the C-20 methyl group, leading to the cleavage of the C-20 atom and the formation of the characteristic 19,10-γ-lactone ring structure of C19-GAs nih.govsteberlab.orgresearchgate.net. Specifically, GA20ox enzymes are responsible for the conversion of GA53 to GA20 researchgate.netmdpi.com. This process is essential for generating the precursors of most subsequent bioactive GAs researchgate.net.

Inactivation Pathways of this compound and Its Metabolites

The inactivation of gibberellins, including GA53 and its derivatives, is primarily mediated by GA 2-oxidases (GA2ox) researchgate.netnih.govnih.govmdpi.commdpi.commdpi.com. These enzymes play a vital role in deactivating bioactive GAs and their precursors, thereby regulating their endogenous levels.

GA2ox enzymes are 2-oxoglutarate-dependent dioxygenases (2ODDs) that catalyze the 2β-hydroxylation of gibberellins mdpi.commdpi.comebi.ac.uk. This hydroxylation event typically occurs at the C-2 position of the GA molecule, rendering the gibberellin biologically inactive mdpi.commdpi.comebi.ac.uk. GA2ox enzymes can act on both bioactive GAs and their immediate precursors mdpi.commdpi.commdpi.com. Notably, some GA2ox enzymes have been shown to specifically target C20-GAs, such as GA12 and GA53, converting them into inactive forms mdpi.comnih.gov. For instance, AtGA2ox7 and AtGA2ox8 in Arabidopsis thaliana are known to hydroxylate C20-GAs but not C19-GAs nih.gov. The inactivation of GA53 and its metabolites through 2β-hydroxylation by GA2ox is a fundamental mechanism for controlling the concentration of active GAs in plant tissues mdpi.commdpi.commdpi.com.

Physiological Roles of Gibberellin A53 in Plant Growth and Development

Regulation of Stem Elongation and Internode Length

Reversal of Genetically Dwarf Phenotypes by Gibberellin A53-Related Pathways

The role of gibberellins (B7789140) in stem elongation is further highlighted by their ability to reverse dwarfism in certain genetic mutants. libretexts.org Many dwarf plant varieties are characterized by a deficiency in gibberellin biosynthesis or signaling. researchgate.netmdpi.com For instance, mutations in genes encoding key enzymes in the gibberellin biosynthetic pathway, such as GA 20-oxidase, can lead to a dwarf phenotype due to reduced levels of active gibberellins. researchgate.net The application of exogenous gibberellins, including those derived from the GA53 pathway, can often rescue this dwarf phenotype by restoring normal stem elongation. researchgate.netmdpi.com This demonstrates the critical and direct role of gibberellin-mediated pathways in determining plant stature.

Influence on Seed Germination and Dormancy Breaking

Gibberellins are instrumental in the transition from a dormant seed to a germinating seedling. allen.inlibretexts.orgwikipedia.org The balance between gibberellins and another plant hormone, abscisic acid (ABA), is a key determinant of whether a seed remains dormant or initiates germination. frontiersin.orgmasjaps.com

This compound's Role in Overcoming Environmental Cues for Germination

GA53 and its downstream products play a significant role in helping seeds overcome environmental cues that might otherwise inhibit germination. libretexts.orgwikipedia.org For many plant species, germination is triggered by specific environmental signals such as light or cold temperatures. wikipedia.orgnih.gov Gibberellins can often substitute for these requirements. For example, in some light-sensitive seeds, the application of gibberellins can promote germination even in the dark. allen.in This is achieved by inducing the synthesis of hydrolytic enzymes, such as α-amylase, which break down stored food reserves (like starch) in the endosperm into usable sugars for the growing embryo. wikipedia.orgnih.gov Furthermore, gibberellins can promote the growth potential of the embryo and weaken the physical barrier of the seed coat and endosperm, facilitating radicle emergence. nih.govnih.gov The regulation of gibberellin biosynthesis, where GA53 is a key intermediate, is influenced by environmental factors like light, which in turn controls the levels of active gibberellins required for germination. nih.govusp.br

Modulation of Leaf Development and Expansion

Gibberellins, including the metabolic pathway involving GA53, are important regulators of leaf development, influencing both the rate of expansion and the final size of the leaves. smolecule.commdpi.comnih.gov This process is tightly linked to the promotion of cell elongation and division within the leaf tissue. mdpi.com Studies have shown that gibberellins are involved in regulating the expression of genes that control cell proliferation and expansion in developing leaves. biologists.com The levels of active gibberellins can be influenced by environmental factors such as light intensity, which in turn affects leaf growth. mdpi.com

Participation in Flower Development and Flowering Time Regulation

The transition from vegetative growth to flowering is a critical developmental step in the life cycle of a plant, and gibberellins, through pathways involving GA53, play a significant, albeit complex, role in this process. smolecule.comallen.inoup.com In many long-day plants, gibberellins are known to promote flowering, particularly under non-inductive short-day conditions. oup.com1stfruits.co.za They are involved in the activation of key floral integrator genes, which are essential for the initiation of flowering. oup.com However, the effect of gibberellins on flowering can be species-dependent, and in some cases, particularly in perennial fruit trees, they can inhibit flowering. 1stfruits.co.za Gibberellins are also crucial for the normal development of floral organs, including the growth of petals, stamens, and pistils. oup.com

Molecular Mechanisms and Signal Transduction Pathways Regulated by Gibberellin A53

The Canonical GA-GID1-DELLA Signaling Pathway

The central signaling pathway for gibberellins (B7789140) involves the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptors and DELLA proteins, which act as key repressors of plant growth. wikipedia.orgnih.govfrontiersin.org Active GAs, derived from precursors like GA53, trigger a series of events that lead to the degradation of DELLA proteins, thereby promoting growth. mdpi.comwikipedia.org

Role of GIBBERELLIN INSENSITIVE DWARF1 (GID1) Receptors in Gibberellin A53 Perception

Although this compound itself is not the direct ligand for GID1 receptors, its conversion to bioactive GAs is essential for initiating the signaling cascade. mdpi.comuniprot.org The GID1 receptor, a soluble protein with similarities to hormone-sensitive lipases, specifically binds to biologically active GAs, such as GA1, GA3, and GA4. uniprot.orgusp.brbiorxiv.org This binding event is a critical first step in the perception of the gibberellin signal.

Upon binding of a bioactive GA, the GID1 receptor undergoes a conformational change. wikipedia.org This change is crucial as it facilitates the subsequent interaction between GID1 and the DELLA proteins. nih.gov In rice, the GID1 protein has been shown to interact with the DELLA protein SLR1 in a GA-dependent manner. usp.br Similarly, in Arabidopsis thaliana, three GID1 homologs (AtGID1a, AtGID1b, and AtGID1c) bind to active GAs and interact with the five Arabidopsis DELLA proteins. usp.brkspbtjpb.org This interaction forms a GA-GID1-DELLA complex, which is the cornerstone of GA signaling. wikipedia.org

The formation of this ternary complex is a prerequisite for the subsequent degradation of DELLA proteins, effectively removing their repressive influence on plant growth. researchgate.net The specificity of GID1 receptors for bioactive GAs underscores the importance of the metabolic pathway, in which GA53 is a key intermediate, in controlling plant development.

Interaction and Degradation of DELLA Proteins as Repressors of Plant Growth

DELLA proteins are nuclear-localized proteins that act as master repressors of gibberellin-mediated growth processes. nih.govfrontiersin.org In the absence of bioactive GAs, DELLA proteins are stable and actively suppress growth by interacting with and inhibiting various transcription factors. wikipedia.orgmdpi.com

The formation of the GA-GID1-DELLA complex marks the initial step towards the degradation of DELLA proteins. wikipedia.orgnih.gov This complex formation is thought to induce a conformational change in the DELLA protein, making it a target for the next step in the degradation pathway. nih.gov The N-terminal DELLA domain of these proteins is crucial for their stability; mutations or deletions in this region can lead to GA-insensitive dwarf phenotypes because the mutant DELLA proteins are resistant to degradation. nih.gov

The degradation of DELLA proteins alleviates their repressive effects, allowing for the expression of GA-responsive genes and the promotion of processes like stem elongation, seed germination, and flowering. mdpi.comwikipedia.org

Ubiquitination and Proteasomal Degradation of DELLA Proteins

The degradation of DELLA proteins is carried out by the 26S proteasome, a major cellular machinery for protein degradation. wikipedia.orgkspbtjpb.org The targeting of DELLA proteins to the proteasome is mediated by a process called ubiquitination.

Following the formation of the GA-GID1-DELLA complex, an F-box protein, such as SLY1 in Arabidopsis or GID2 in rice, is recruited. wikipedia.orgkspbtjpb.org This F-box protein is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. biorxiv.org The SCF complex catalyzes the attachment of ubiquitin molecules to the DELLA protein. wikipedia.org This polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the DELLA protein. wikipedia.org

This GA-induced, ubiquitin-mediated degradation of DELLA proteins is a rapid and efficient mechanism to switch from a repressed to an active growth state.

Downstream Gene Regulation and Transcriptional Responses

The degradation of DELLA proteins initiates a cascade of transcriptional changes, leading to the expression of genes that drive various developmental programs.

Activation of Gibberellin-Responsive Genes (e.g., GA20ox, GA3ox)

The removal of DELLA proteins leads to the upregulation of numerous genes, including those involved in the gibberellin biosynthesis pathway itself. Genes such as GA20-oxidase (GA20ox) and GA3-oxidase (GA3ox), which encode enzymes that catalyze later steps in the production of bioactive GAs, are often induced following the degradation of DELLAs. nih.govnih.gov This creates a feedback loop where the presence of active GAs can stimulate their own synthesis. nih.gov

Conversely, the expression of genes encoding GA-deactivating enzymes, like GA2-oxidase (GA2ox), can also be affected, contributing to the fine-tuning of bioactive GA levels. nih.gov This homeostatic mechanism ensures that GA responses are appropriately regulated.

Interaction of DELLA Proteins with Transcription Factors (e.g., PIF, MYC, ARF)

DELLA proteins exert their repressive effects by physically interacting with a wide range of transcription factors, thereby modulating their activity. mdpi.comnih.gov These interactions prevent the transcription factors from binding to their target DNA sequences or otherwise carrying out their functions.

Key transcription factors known to be regulated by DELLA proteins include:

PHYTOCHROME-INTERACTING FACTORS (PIFs): PIFs are a family of basic helix-loop-helix (bHLH) transcription factors that play a crucial role in light signaling and promote elongation growth. mdpi.compnas.org DELLA proteins interact with PIFs, preventing them from binding to the promoters of their target genes. mdpi.com The degradation of DELLAs releases PIFs, allowing them to activate genes involved in cell elongation. mdpi.com

MYC Transcription Factors: DELLA proteins can also interact with certain MYC-type transcription factors, which are involved in various developmental and stress-response pathways.

AUXIN RESPONSE FACTORS (ARFs): There is evidence of crosstalk between gibberellin and auxin signaling pathways, with DELLA proteins potentially interacting with ARFs, which are key regulators of auxin-responsive gene expression. pnas.org

Gene Regulation in Specific Developmental Processes (e.g., GL1 and TTG in trichome development)

Gibberellins (GAs) play a pivotal role in the development of trichomes, the hair-like epidermal outgrowths on plants. nih.govnih.gov Research, particularly in the model organism Arabidopsis thaliana, has established a direct, positive correlation between the levels of gibberellin and both the density and the complexity (i.e., branch number) of trichomes. nih.govnih.gov The initiation of these structures is fundamentally dependent on the expression of two critical regulatory genes: GLABROUS1 (GL1) and TRANSPARENT TESTA GLABRA (TTG). nih.govnih.govresearchgate.net

Studies on GA-deficient mutants, such as ga1-3, which exhibit a glabrous (hairless) phenotype, have been instrumental in elucidating this pathway. nih.govnih.gov The trichome-less characteristic of these mutants can be reversed by the simultaneous co-expression of GL1 and R, a functional homolog of TTG from maize, confirming that GAs exert their influence through this genetic pathway. nih.govnih.govresearchgate.net Notably, the individual overexpression of either GL1 or R is insufficient to restore trichome formation, indicating a synergistic requirement for both gene products. nih.govnih.govresearchgate.net

Genetic evidence positions GL1 downstream of the GA signaling cascade. nih.govnih.gov This is supported by experiments where the gl1-1 mutant's glabrous phenotype is epistatic to, or masks, the phenotype of the spy-5 mutant, which has a constitutively active GA signaling pathway. nih.gov Further molecular studies have demonstrated that the transcriptional activity of the GL1 gene is directly dependent on gibberellin. nih.govnih.govresearchgate.net In GA-deficient plants, transcript levels of GL1 are significantly reduced compared to wild-type plants. nih.govnih.govresearchgate.net Consequently, the prevailing scientific hypothesis is that gibberellins trigger trichome development primarily by up-regulating the transcription of GL1 and potentially TTG. nih.govnih.govresearchgate.net More broadly, GAs are understood to modulate a transcriptional network, enhancing the expression of positive regulators of trichome formation like GL1, MYB23, GL3, and EGL3, while concurrently repressing genes that inhibit this process. frontiersin.org

The table below summarizes the key research findings on the genetic interaction between gibberellins and trichome development genes.

| Experimental Condition | Key Gene(s) Investigated | Observation | Conclusion |

| GA-deficient mutant (ga1-3) | GL1, TTG | Glabrous (hairless) phenotype. nih.govnih.gov | Trichome initiation is GA-dependent. |

| Co-expression of GL1 and R (TTG homolog) in ga1-3 mutant | GL1, TTG | Restoration of trichome development. nih.govresearchgate.net | GA acts through the GL1 and TTG pathway. |

| Overexpression of GL1 or R alone in ga1-3 mutant | GL1, TTG | Insignificant suppression of the glabrous phenotype. nih.govresearchgate.net | Both GL1 and TTG are required for GA's effect. |

| Analysis of GL1 promoter activity in GA-deficient conditions | GL1 | Decreased reporter gene activity. nih.govresearchgate.net | GL1 gene expression is activated by GA. |

| Quantification of GL1 transcripts in ga1-3 mutant | GL1 | Lower levels of GL1 mRNA compared to wild-type. nih.govresearchgate.net | GA is required for the transcriptional up-regulation of GL1. |

Cellular Effects of this compound Signaling

The signaling cascade initiated by gibberellins has profound effects at the cellular level, directly influencing the mechanics of plant growth and morphology. These effects are primarily mediated through the regulation of the cell wall's extensibility and the coordination of cell division and expansion.

Impact on Microtubule Orientation and Cell Expansion

Gibberellins are a primary driver of plant elongation, a process achieved through the regulation of cell growth. mdpi.com A central aspect of this regulation involves the GA-mediated degradation of DELLA proteins, which are nuclear growth repressors. mdpi.com In their active state, DELLA proteins interact with and sequester prefoldin proteins. mdpi.com Following GA perception, the degradation of DELLA proteins liberates prefoldins, which can then bind to β-tubulins. mdpi.com This interaction stabilizes cortical microtubules, the orientation of which is critical as it guides the deposition of cellulose (B213188) microfibrils in the cell wall. mdpi.comfrontiersin.org This, in turn, dictates the axis of cell expansion; cells typically expand perpendicular to the main orientation of the microtubules. mdpi.comfrontiersin.orgmdpi.com

Regulation of Cell Division and Cell Elongation

Gibberellins orchestrate organ growth by stimulating both the rate of cell division and the extent of cell elongation. oup.combiologists.com Their role in promoting stem elongation is a classic example, arising from a dual effect on increasing both the division of cells in the meristem and the subsequent longitudinal expansion of these new cells. smolecule.comlibretexts.orgnumberanalytics.com

Studies comparing tomato plants with the procera (pro) gene mutation to wild-type plants treated with gibberellic acid (GA3) found that both exhibited nearly identical phenotypes of increased internode length. nih.gov This increased length was attributed to a rise in both the number of cells and the final length of those cells, demonstrating GA's influence on both division and elongation. nih.gov In the root apical meristem, gibberellins have been shown to promote cell division, contributing directly to root growth. mdpi.com Furthermore, a localized concentration peak of gibberellin within the growth zone of a maize leaf acts as a crucial signal that marks the transition from cell division to cell expansion. frontiersin.org This precise regulation determines the final cell number and, consequently, the ultimate size of the organ. frontiersin.org In contrast, GA-deficient mutants exhibit reduced cell production due to smaller meristems containing fewer dividing cells. frontiersin.org

The table below details the cellular processes regulated by gibberellins.

| Cellular Process | Effect of Gibberellin Signaling | Underlying Mechanism | Observed Outcome |

| Cell Expansion | Promotes anisotropic (directional) expansion. frontiersin.org | Affects microtubule orientation via DELLA-prefoldin interaction, influencing cell wall synthesis. mdpi.com | Elongation of cells, particularly in the longitudinal axis. frontiersin.org |

| Cell Division | Stimulates the rate of cell division. mdpi.comoup.combiologists.com | Establishes the transition from division to expansion in meristems. frontiersin.org | Increased cell production, leading to larger organs. nih.gov |

| Cell Elongation | Increases the final length of cells. nih.gov | Promotes the transcription of genes for cell wall-loosening enzymes like xyloglucan (B1166014) endotransglycosylase (XET) and expansins. mdpi.com | Increased stem and internode length. smolecule.comnih.gov |

Regulation of Gibberellin A53 Homeostasis and Activity

Transcriptional and Post-Transcriptional Regulation of Biosynthetic and Catabolic Genes

The concentration of GA53 is primarily controlled by the rate of its synthesis and breakdown, which are in turn regulated at the level of gene expression. The genes encoding key enzymes in the gibberellin (GA) biosynthetic and catabolic pathways, such as GA 20-oxidase (GA20ox), GA 3-oxidase (GA3ox), and GA 2-oxidase (GA2ox), are subject to rigorous transcriptional regulation. nih.govnih.govresearchgate.net For instance, the expression of GA20ox and GA3ox, which are involved in the production of bioactive GAs from precursors like GA53, is tightly controlled. nih.gov Similarly, the expression of GA2ox, which inactivates GAs, is also highly regulated. nih.govoregonstate.edu

Feedback Regulation Mechanisms of Gibberellin A53 Biosynthesis

Conversely, when bioactive GA levels are low, the expression of these biosynthetic genes is up-regulated to boost GA production. oregonstate.eduslu.se This homeostatic mechanism is mediated by DELLA proteins, which are central negative regulators of GA signaling. wikipedia.org In the absence of bioactive GAs, DELLA proteins accumulate and repress GA-responsive processes. The presence of bioactive GA leads to the degradation of DELLA proteins, which in turn alleviates the repression of GA-responsive genes and also influences the feedback regulation of the biosynthetic genes. wikipedia.orgmdpi.com For example, a mutant Arabidopsis plant with a hyperactivated GA catabolism gene showed increased transcript levels of a GA biosynthetic gene, likely as a feedback response to the low levels of bioactive GAs. oregonstate.edu

Environmental Modulation of this compound Levels and Signaling

Plants constantly adjust their growth and development in response to environmental cues, and this often involves changes in GA metabolism, including the levels of GA53.

Photoperiod, or day length, is a potent environmental signal that regulates GA biosynthesis. In long-day plants like spinach (Spinacia oleracea), transferring plants from short-day (SD) to long-day (LD) conditions triggers a significant increase in the levels of several GAs, including GA53. usp.brresearchgate.net This is because the photoperiod regulates key enzymatic steps in the GA pathway. researchgate.net Specifically, in spinach, the conversion of [3H]GA53 was found to proceed completely to [3H]GA20 under LD conditions, which induce stem elongation, while under SD, metabolism was limited to [3H]GA44 and [3H]GA19. usp.br This indicates that the enzymes responsible for oxidizing GA53 and GA19 are more active in long days. researchgate.net

In the short-day plant sorghum (Sorghum bicolor), GA biosynthesis is also under photoperiodic control and exhibits a diurnal rhythm. nih.govdntb.gov.ua The levels of GA53, along with its precursor GA12, were observed to peak at midday and reach a minimum at night under 12-hour photoperiods. nih.gov This rhythmic fluctuation is thought to play a role in regulating developmental processes like floral initiation. nih.gov

Table 1: Influence of Photoperiod on this compound

| Plant Species | Photoperiod Change | Effect on GA53 Metabolism | Reference |

| Spinach (Spinacia oleracea) | Short Day to Long Day | Increased conversion of GA53 to downstream GAs. | usp.brresearchgate.net |

| Sorghum (Sorghum bicolor) | 12-hour photoperiod | Diurnal rhythm with GA53 levels peaking at midday. | nih.gov |

Temperature is a fundamental environmental factor that influences plant growth, partly by modulating GA levels. nih.gov Both low and high temperatures can alter the expression of genes involved in GA biosynthesis and catabolism. wikipedia.orgmdpi.com For example, heat stress can inhibit the expression of GA20ox and GA3ox genes, leading to a blockage in GA synthesis. mdpi.com In pea, different diurnal temperature cycles (thermoperiods) affect the level of bioactive GA1, suggesting that temperature regulates GA metabolism to control stem elongation. nih.gov In Arabidopsis, a transfer from 9°C to 21°C resulted in an increase in the total levels of GAs in the early 13-hydroxylation pathway, which includes GA53, GA44, GA19, GA20, and GA1. researchgate.net

Developmental Stage-Specific Regulation of this compound

The levels and metabolism of GA53 are precisely regulated throughout a plant's life cycle to coordinate different developmental programs. nih.govresearchgate.netontosight.ai During seed germination, GA biosynthesis is generally activated to promote this process. smolecule.comoup.com

In later stages, such as fruit development in pea, the expression of GA biosynthetic and catabolic genes is tightly controlled. Following pollination and fertilization, there is a concerted regulation to increase bioactive GA1 levels, which involves an increase in PsGA3ox1 transcripts and a decrease in PsGA2ox1 transcripts in the pericarp. oup.com This suggests that the flux through the pathway, including the synthesis and conversion of GA53, is modulated to support fruit growth. oup.com The accumulation of different GAs, including GA19 (a downstream product of GA53), can vary at different developmental stages, suggesting that specific steps in the pathway are key control points. annualreviews.org This developmental regulation ensures that GAs are produced in the right amounts and at the right time to orchestrate complex processes like leaf expansion, stem elongation, and flower development. researchgate.netoup.com

Interactions of Gibberellin A53 with Other Phytohormone Pathways

Interactions with Ethylene (B1197577)

Gibberellins (B7789140) (GAs) and ethylene, a gaseous plant hormone, exhibit a complex and often antagonistic relationship in regulating plant growth and development mdpi.comnih.govcsic.es. For instance, primary root growth is typically enhanced by GAs while being repressed by ethylene mdpi.comcsic.es. This antagonistic interaction can manifest at various levels, including the modulation of GA homeostasis by ethylene csic.es. Studies suggest that ethylene can negatively affect GA biosynthesis genes in plants like Arabidopsis, and it has been implicated in regulating both GA biosynthetic and catabolic genes csic.es.

Ethylene signaling pathways can also influence GA responses. In mature Arabidopsis plants, ethylene has been shown to inhibit GA responses nih.gov. Conversely, ethylene can delay the transition to flowering under short-day conditions, an effect that is mitigated by GA treatment or in specific GA-insensitive mutants nih.gov. Furthermore, ethylene response factors, such as SNORKEL1 and SNORKEL2, have been linked to internode elongation by upregulating ethylene signaling, which indirectly leads to an increase in bioactive GA levels oup.com. The interplay between ethylene signaling and DELLA target genes also suggests a coordinated regulation of cell proliferation and expansion, highlighting distinct yet integrated roles for these hormones in plant development biologists.com.

Relationships with Brassinosteroids and Jasmonic Acid

Gibberellins engage in significant crosstalk with brassinosteroids (BRs) and jasmonic acid (JA), influencing a range of physiological processes.

Both BRs and GAs are known to promote cell expansion and are involved in seed germination nih.gov. The physical interaction between DELLA and BZR1 proteins is considered a molecular basis for this crosstalk nih.govnih.gov. Furthermore, BRs can induce genes involved in GA biosynthesis and work in concert with GAs to influence plant height mdpi.com. In some instances, BRs have been shown to modulate GA levels, supporting a role in regulating GA biosynthesis nih.gov.

Gibberellins and jasmonic acid exhibit significant crosstalk, often leading to synergistic effects on plant development. One notable example is the induction of trichomes in Arabidopsis, where the combined application of GA and JA results in a pronounced increase in trichome density and number compared to the application of either hormone alone nih.gov. Research indicates that in the absence of gibberellin, jasmonic acid treatment alone leads to a modest increase of approximately 5% in trichome density and number. However, in the presence of gibberellin, jasmonic acid treatment results in a substantial increase of 48.9% in trichome density and 93.1% in trichome number. This synergistic effect is statistically significant, underscoring a strong link between the GA and JA pathways in regulating trichome development nih.gov.

Table 1: Synergistic Effect of Gibberellin (GA) and Jasmonic Acid (JA) on Trichome Induction in Arabidopsis

| Treatment Combination | Trichome Density Increase (%) | Trichome Number Increase (%) |

| Jasmonic Acid (JA) alone | 5 | 5 |

| Jasmonic Acid (JA) + Gibberellin (GA) | 48.9 | 93.1 |

Data derived from nih.gov. The statistical significance of the interaction term for trichome density was F1,82 = 3.7, P = 0.056, and for trichome number was F1,82 = 6.9, P = 0.009.

Gibberellin also plays a role in promoting JA biosynthesis. It can trigger the degradation of DELLA proteins, which in turn releases the repression on genes involved in JA biosynthesis, such as DAD1 and LOX1. The subsequent activation of these genes promotes JA production, which then stimulates the expression of MYB genes (MYB21, MYB24, MYB57) essential for normal stamen filament growth zju.edu.cn. This demonstrates a pathway where GA action indirectly enhances JA production. While synergistic, GA and JA can also interact antagonistically in other developmental contexts, such as hypocotyl elongation and root development frontiersin.org. The interaction between DELLA and JAZ (Jasmonate Zim-domain) proteins is a key mechanism mediating these complex synergistic and antagonistic outcomes, influencing both plant growth and defense responses frontiersin.orgnih.gov.

Complex Hormonal Networks Driving Plant Development

Gibberellins are recognized as one of the five classical plant hormones, alongside auxins, cytokinins, abscisic acid (ABA), and ethylene, each contributing to specific plant traits and physiological responses mdpi.com. GA signaling acts as an integrator of information from various other hormone signaling pathways, contributing to the creation of a sophisticated regulatory network nih.govbiologists.com. The precise control over GA synthesis, transport, and degradation is critical, as even minor fluctuations in hormone levels can profoundly impact plant responses, gene expression, and the activity of other hormones mdpi.com.

The roles of gibberellins extend beyond basic growth promotion, encompassing the regulation of developmental phase transitions such as seed dormancy to germination, juvenile to adult growth, and vegetative to reproductive development oup.comoup.comnih.govmdpi.com. The intricate crosstalk between GAs, ethylene, brassinosteroids, and jasmonic acid, mediated through complex interactions at both the biosynthesis and signaling levels, is fundamental to the precise fine-tuning of plant development and adaptation to environmental conditions mdpi.comnih.govfrontiersin.org.

Compound List

Abscisic Acid (ABA)

Auxins

Brassinosteroids (BRs)

Cytokinins

DAD1

DELLA proteins

Ethylene

GA1

GA12

GA20

GA20ox

GA2ox

GA3ox

GA4

Gibberellin (GA)

Gibberellin A53 (GA53)

Indole Acetic Acid (IAA)

JAZ proteins

Jasmonic Acid (JA)

LOX1

MYB21

MYB24

MYB57

Phytochrome Interacting Factors (PIFs)

SNORKEL1

SNORKEL2

Analytical Methodologies for Gibberellin A53 Detection and Quantification in Biological Systems

Sample Preparation Techniques for Plant Tissues

Effective sample preparation is a critical step for the reliable analysis of GA53, aiming to extract the compound from the plant tissue, remove interfering substances, and concentrate the analyte. researchgate.netscirp.org

The initial step in analyzing GA53 from plant tissues involves fixation, often with liquid nitrogen, to halt enzymatic activity, followed by homogenization. lifeasible.comresearchgate.net Extraction is typically performed using organic solvents such as methanol (B129727), ethanol, or acetone, sometimes in aqueous mixtures. researchgate.netresearchgate.net The choice of solvent is critical for achieving high extraction efficiency. researchgate.net For instance, aqueous buffers have also been utilized for gibberellin extraction, offering the advantage of producing pigment-free extracts. nih.gov

Following extraction, a series of purification steps are necessary to remove interfering compounds like pigments and other secondary metabolites that can interfere with subsequent analysis. researchgate.netscirp.org A common purification procedure involves a combination of techniques:

Solvent Partitioning: This technique separates compounds based on their differential solubility in two immiscible liquids, such as ethyl acetate (B1210297) and water, at different pH values. researchgate.netnih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and pre-concentration. scirp.orgresearchgate.net Reversed-phase C18 cartridges are frequently employed to retain gibberellins (B7789140) while allowing more polar impurities to pass through. scirp.orgnih.gov A two-step SPE procedure using both cation and anion exchange cartridges (e.g., Oasis® MCX and MAX) can provide selective enrichment and efficient clean-up of gibberellins from complex plant extracts. researchgate.net

Thin-Layer Chromatography (TLC): TLC can be used as a purification step to separate gibberellins from other compounds based on their differential migration on a stationary phase. researchgate.netnih.gov

The following table summarizes common extraction and purification steps for gibberellins, including GA53.

| Step | Technique | Description |

| 1. Fixation & Homogenization | Liquid Nitrogen Grinding | Plant tissue is frozen in liquid nitrogen and ground to a fine powder to quench metabolic activity. lifeasible.com |

| 2. Extraction | Solvent Extraction | The homogenized tissue is extracted with solvents like 80% methanol to solubilize the gibberellins. researchgate.net |

| 3. Initial Purification | Centrifugation & Filtration | The extract is centrifuged to remove solid debris, and the supernatant is filtered. scirp.org |

| 4. Further Purification | Solid-Phase Extraction (SPE) | The filtered extract is passed through a C18 SPE cartridge to remove interfering substances. scirp.orgresearchgate.net |

| 5. Concentration | Evaporation | The purified extract is concentrated, often under a stream of nitrogen, before analysis. researchgate.net |

The analysis of GA53 is challenging due to its extremely low concentrations in plant tissues, often at the nanogram per gram of fresh weight level or even lower. researchgate.net To achieve reliable quantification at these ultra-trace levels, several factors must be considered:

Minimizing Sample Loss: Throughout the extraction and purification process, it is crucial to minimize the loss of the target analyte. The use of internal standards, such as isotopically labeled gibberellins, is essential for accurately correcting for any losses during sample preparation. researchgate.netresearchgate.net

Reducing Background Noise: The complex matrix of plant extracts can lead to significant background noise in analytical instruments, which can mask the signal of the analyte. creative-proteomics.com Extensive purification is necessary to reduce this matrix effect. researchgate.net

High-Purity Reagents and Solvents: The use of high-purity solvents and reagents is imperative to prevent the introduction of contaminants that could interfere with the analysis.

Chromatographic and Spectrometric Approaches

Chromatographic techniques coupled with mass spectrometry are the most powerful tools for the identification and quantification of GA53. lifeasible.comresearchgate.net

GC-MS has historically been a cornerstone for the analysis of gibberellins, including GA53. smolecule.comnih.gov This technique offers high resolution and sensitivity. nih.gov For GC-MS analysis, the non-volatile gibberellins must first be derivatized to increase their volatility. researchgate.net This is typically achieved by methylation followed by trimethylsilylation. researchgate.net

The identification of GA53 is based on its retention time on the GC column and its characteristic mass spectrum. researchgate.netsmolecule.com Quantification is often performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect specific fragment ions of the derivatized GA53, thereby increasing sensitivity and selectivity. researchgate.net The use of a deuterated internal standard can further enhance the accuracy of quantification. researchgate.net

A mass spectrometric analysis of derivatized Gibberellin A53 would typically show a molecular ion peak corresponding to its derivatized molecular weight. The fragmentation pattern, including characteristic losses of functional groups, provides structural information for identification. smolecule.com

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of gibberellins. lifeasible.comnih.gov Unlike GC, HPLC can analyze underivatized gibberellins, simplifying sample preparation. researchgate.net Reversed-phase C18 columns are commonly used for the separation of gibberellins. rsc.orgcipac.org

Detection in HPLC can be achieved using a UV detector, although the sensitivity may be limited for ultra-trace analysis. researchgate.netcipac.org To enhance sensitivity and selectivity, HPLC can be coupled with fluorescence detection after pre-column derivatization with a fluorescent labeling reagent. rsc.org This approach can achieve detection limits in the nanomolar range. rsc.org

The following table outlines a typical HPLC method for gibberellin analysis.

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of acetonitrile (B52724) and water (with formic acid) |

| Detection | UV at 210 nm or Fluorescence (with derivatization) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

The coupling of Ultra-Performance Liquid Chromatography (UPLC) with Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) has become the gold standard for the quantitative analysis of gibberellins, including GA53. researchgate.netcreative-proteomics.comnih.gov This technique offers superior sensitivity, selectivity, and speed compared to other methods. creative-proteomics.comnih.gov

UPLC utilizes columns with smaller particle sizes, resulting in higher resolution and faster analysis times. researchgate.netnih.gov ESI is a soft ionization technique that allows for the analysis of intact, underivatized gibberellin molecules. researchgate.net Tandem mass spectrometry (MS/MS) provides a high degree of selectivity through multiple reaction monitoring (MRM), where a specific precursor ion of GA53 is selected and fragmented, and a characteristic product ion is monitored for quantification. researchgate.netcreative-proteomics.com This method enables the detection of GA53 at femtomole levels. researchgate.netresearchgate.net

The high selectivity of MRM minimizes interference from the complex plant matrix, allowing for accurate quantification even at very low concentrations. researchgate.netnih.gov The use of isotopically labeled internal standards is standard practice in UPLC-ESI-MS/MS to ensure the highest accuracy. researchgate.net

The table below shows typical parameters for a UPLC-ESI-MS/MS method for gibberellin analysis.

| Parameter | Condition |

| UPLC Column | Acquity UPLC BEH C18 |

| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Detection Limit | Femtomole range researchgate.netresearchgate.net |

Genetic and Mutational Analyses Involving Gibberellin A53

Identification and Characterization of Mutants Affecting Gibberellin A53 Biosynthesis or Response

The study of mutants with altered GA biosynthesis or response has been fundamental to understanding the role of specific GAs, including GA53. These mutants typically fall into two categories: those deficient in GA production and those with impaired signal transduction.

GA-deficient mutants are characterized by a dwarf phenotype, which can often be rescued by the application of exogenous GAs. researchgate.net These mutants have defects in genes encoding enzymes at various steps of the GA biosynthetic pathway.

The ga1-3 mutant in Arabidopsis thaliana is a well-characterized GA-deficient mutant. researchgate.net This mutant has a defect in the GA1 gene, which encodes for ent-copalyl diphosphate (B83284) synthase (CPS), an enzyme that catalyzes the first committed step in GA biosynthesis. google.comnih.gov Consequently, ga1-3 mutants have significantly reduced levels of all downstream GAs, including GA53 and the bioactive GAs. This deficiency leads to a severe dwarf phenotype, impaired seed germination, and altered floral development. researchgate.netnih.gov While the ga1-3 mutation blocks the pathway upstream of GA53, its phenotype underscores the essential role of the entire GA biosynthetic stream, in which GA53 is a critical intermediate. Studies on such mutants have been crucial for placing genes in the context of the biosynthetic pathway and understanding the physiological consequences of GA deficiency. oup.com

GA-response mutants display phenotypes that are either insensitive to GA or appear as if they are constitutively responding to GA, even in its absence. These mutations typically affect components of the GA signaling pathway.

gai (GA-INSENSITIVE) and rga (REPRESSOR of ga1-3) : The gai mutant of Arabidopsis exhibits a dwarf phenotype similar to GA-deficient mutants but cannot be rescued by applying exogenous GAs. oup.com GAI and its homolog RGA are DELLA proteins, which act as negative regulators of GA signaling. researchgate.neted.ac.uk In the presence of bioactive GA, the GA receptor GID1 binds to DELLA proteins, targeting them for degradation and thus relieving their repressive effects on growth. mdpi.comkspbtjpb.org The gai mutation is a gain-of-function mutation that produces a DELLA protein resistant to GA-induced degradation, leading to permanent repression of GA responses. oup.com Loss-of-function rga mutants, on the other hand, can partially rescue the dwarf phenotype of GA-deficient mutants like ga1-3, indicating that RGA is a key repressor of growth. researchgate.net

spy (SPINDLY) : The SPY gene also encodes a negative regulator of the GA signal transduction pathway. Loss-of-function mutations in SPY, such as spy-5, can result in a phenotype that mimics a plant treated with excess GA. These mutants can partially suppress the phenotypes of GA-deficient mutants. For instance, spy mutants can rescue the non-germinating phenotype of the ga1-2 mutant (an allele of ga1-3). nih.gov This indicates that SPY acts downstream of GA biosynthesis and its inactivation allows for signaling to proceed even with low levels of bioactive GAs derived from precursors like GA53. nih.gov

Gene Cloning and Functional Characterization of this compound-Related Enzymes

Molecular cloning has enabled the isolation and functional characterization of genes encoding enzymes that catalyze reactions involving GA53. These enzymes are primarily cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases (2-ODDs). nih.gov

GA53 is synthesized from its precursor, GA12, by a C-13 hydroxylation reaction. nih.govoup.com This step is a key branching point in the GA pathway. The subsequent metabolism of GA53 is catalyzed by a series of 2-ODDs.

A critical enzyme in the pathway downstream of GA53 is GA 20-oxidase (GA20ox). This multifunctional enzyme catalyzes the sequential oxidation of C-20, leading to its eventual removal and the formation of C19-GAs. researchgate.netpnas.org The cloning and functional expression of GA 20-oxidase genes from various species have confirmed their role in converting GA53. For example, a GA 20-oxidase cDNA clone isolated from pumpkin (Cucurbita maxima) was shown to encode a recombinant protein that catalyzes the conversion of GA53 to GA44 (the aldehyde form) and then to GA19. pnas.org Similarly, the GA5 locus in Arabidopsis was identified to encode a GA 20-oxidase responsible for converting GA53 to GA44 and GA19 to GA20. pnas.org

Another important class of enzymes are the GA 2-oxidases (GA2ox), which are involved in the deactivation of GAs. These enzymes catalyze 2β-hydroxylation, which inactivates both bioactive GAs and their precursors. nih.gov The cloning of GA 2-oxidase genes from species like runner bean (Phaseolus coccineus) and Arabidopsis has shown that these enzymes can act on various substrates, including C20-GAs like GA53, thereby regulating the levels of active GAs in tissues. nih.gov

Transcriptomic and Proteomic Profiling in Response to Altered this compound Levels

Transcriptomic and proteomic approaches have provided a global view of the molecular changes that occur in response to altered GA levels, including fluctuations in GA53 and its derivatives. These studies help identify genes and proteins that are regulated by GA signaling.

In a proteomic study comparing a GA-deficient rice cultivar with its wild-type parent, 35 proteins were identified as being differentially expressed. nih.gov These proteins were involved in metabolism, stress/defense responses, and signal transduction, suggesting that metabolic pathways are a primary target of GA regulation during rice development. nih.gov Similarly, a proteomic analysis of soybean roots under flooding stress revealed that exogenous GA application restored the levels of proteins involved in secondary metabolism, cell cycle, and protein synthesis that were otherwise decreased by the stress. nih.gov

Transcriptome analyses have also revealed widespread changes in gene expression in response to GA. In Solanum torvum seeds, exogenous GA application induced the germination and led to the identification of 9,723 differentially expressed genes involved in metabolism, hormone biosynthesis, and signal transduction. mdpi.comresearchgate.net Interestingly, the study suggested that exogenous GA application impaired the endogenous biosynthesis of GA, highlighting the feedback regulation of the pathway. mdpi.com Another study in pearl millet showed that genes in the GA signaling pathway were highly enriched and expressed during seed germination, coinciding with a sharp rise in GA content. nih.gov These global analyses provide a broader context for the role of GA53, as its levels directly influence the downstream signaling cascade that leads to these extensive transcriptomic and proteomic shifts.

Genetic Engineering Approaches for Modulating this compound Content

Advances in genetic engineering have provided powerful tools to directly manipulate GA53 levels in plants, with significant implications for improving agronomic traits. By modifying the expression of key biosynthetic or catabolic genes, researchers can alter plant architecture and development.

A prime example is the targeted modification of GA 20-oxidase genes. In maize, CRISPR/Cas9-mediated knockout of the GA20ox3 gene resulted in the accumulation of its substrates, GA12 and GA53, and a reduction in the downstream products, including the active GA1. researchgate.net This shift in GA content led to a semi-dwarf phenotype, which can be beneficial in agriculture for improving lodging resistance. researchgate.net

Future Research Directions and Emerging Paradigms in Gibberellin A53 Research

Elucidating Underexplored Physiological Functions of Gibberellin A53

The primary paradigm in gibberellin research has focused on a small subset of GAs, such as GA1, GA3, and GA4, which are considered biologically active because they bind to the GID1 receptor and initiate signal transduction. researchgate.netwikipedia.org Consequently, precursors like GA53 have been largely categorized as inactive intermediates. However, emerging evidence that other GA precursors can act as mobile signals necessitates a re-evaluation of this view. nih.govnih.gov Future investigations must rigorously test the hypothesis that GA53 may possess direct physiological functions.

Key research questions to be addressed include:

Direct Signaling Roles: Does GA53 have signaling capabilities independent of its conversion to bioactive GAs? This requires screening for novel receptors or binding proteins that may interact specifically with GA53. The accumulation of GA53 under specific environmental stresses or developmental stages could act as a unique signal, modulating downstream responses in a manner distinct from the canonical GID1/DELLA pathway.

Metabolic Flux as a Signal: Could the rate of flux through the GA53 node in the biosynthetic pathway, rather than its absolute concentration, serve as a regulatory signal? Advanced metabolic flux analysis will be required to explore how plants monitor and respond to changes in the synthesis and turnover of this specific intermediate.

Specific Developmental Processes: While broad studies suggest GAs influence processes like seed germination and stem elongation, the specific contribution of the GA53-dependent pathway needs to be dissected. smolecule.comgcwgandhinagar.com Future studies could use genetic tools to specifically alter GA53 levels and observe the precise effects on germination, flowering time, and fruit development, clarifying its role beyond that of a simple precursor. smolecule.com

Deeper Understanding of Tissue-Specific Regulation and Transport Mechanisms of this compound

The synthesis of gibberellins (B7789140) is under tight spatial and temporal control, with different tissues exhibiting unique GA profiles and biosynthetic activities. nih.govnih.gov The conversion of GA12 to GA53 is catalyzed by a GA 13-hydroxylase, a cytochrome P450 monooxygenase. nih.govnih.gov Understanding where and when this enzymatic step occurs is fundamental to understanding the role of the 13-hydroxylation pathway.

Future research should prioritize:

Gene Expression Mapping: Identifying the full complement of GA 13-hydroxylase genes in various plant species and mapping their expression patterns at the cellular level. This will reveal which tissues and cell types are the primary sites of GA53 synthesis. Studies in aspen have shown that early GA biosynthesis steps can occur in the phloem, while bioactive GAs accumulate in the xylem, suggesting transport of precursors is essential. nih.gov

Quantification in Specific Tissues: Utilizing advanced mass spectrometry to accurately quantify GA53 levels in discrete tissues (e.g., root endodermis, shoot apical meristem, developing seeds) will provide a clearer picture of its distribution and potential sites of action.

Transport Mechanisms: A critical unanswered question is whether GA53 is a mobile molecule. While its precursor, GA12, is known to be a long-distance signal, the transport properties of GA53 are unknown. nih.govresearchgate.net Research is needed to determine if GA53 is transported through the xylem or phloem and to identify the specific transporters involved. Members of the NPF and SWEET protein families, which have been implicated in transporting other GAs, are prime candidates for investigation. researchgate.netnih.gov

Integration of this compound Research with Systems Biology and Computational Modeling

Systems biology offers a powerful framework for understanding the complex, dynamic nature of hormone metabolic networks. frontiersin.orgnih.gov Computational models of the GA pathway can simulate metabolic flux, predict the effects of genetic or environmental perturbations, and generate testable hypotheses. nih.gov

To advance our understanding of GA53, the following approaches are necessary:

Incorporation into Metabolic Models: Existing models of GA biosynthesis must be expanded to explicitly include the enzymatic step that produces GA53. This requires determining the kinetic parameters of the GA 13-hydroxylase enzyme, which can then be used to model how substrate availability and enzyme expression levels affect GA53 production.

Multi-Omics Data Integration: A systems-level understanding will be achieved by integrating quantitative data from metabolomics (measuring GA53 and other intermediates), transcriptomics (measuring the expression of biosynthesis and catabolism genes), and proteomics. nih.gov This integrated approach will allow for the construction of predictive models that can simulate how the entire GA network, with GA53 as a key node, responds to various stimuli.

Predictive Perturbation Analysis: Once validated, these computational models can be used to predict the systemic effects of modifying GA53 levels. For example, simulations could predict how upregulating GA 13-hydroxylase in a specific tissue would impact not only the levels of bioactive GAs but also the levels of intermediates in parallel branches of the pathway, potentially revealing unforeseen metabolic crosstalk.

Exploring Evolutionary Divergence and Conservation of this compound Pathways

The gibberellin biosynthesis and signaling pathways arose early in the evolution of land plants and have since undergone significant diversification. oup.comnih.gov The 13-hydroxylation pathway, which produces GA53, represents a major branch in GA metabolism, and its evolutionary history is key to understanding its functional significance across the plant kingdom. nih.gov

Future evolutionary studies should focus on:

Phylogenetic Analysis of 13-Hydroxylases: Conducting comprehensive phylogenetic analyses of GA 13-hydroxylase genes (e.g., from the CYP714 family) from a wide array of plant species, including bryophytes, lycophytes, ferns, gymnosperms, and angiosperms. nih.gov This will pinpoint the evolutionary origin of the GA53 production capacity and track its conservation or loss in different lineages.

Comparative Functional Genomics: Comparing the function of GA53-producing pathways in different species. For instance, many species rely on the 13-hydroxylation pathway, whereas others, like Arabidopsis, primarily use the non-13-hydroxylation pathway, except in specific organs like developing seeds. nih.gov Understanding the selective pressures that led to this divergence will provide insight into the specific advantages conferred by the GA53 pathway.

Reconstruction of Ancestral Pathways: Using the phylogenetic data to infer the properties of ancestral GA metabolic networks. This could reveal whether the production of GA53 was an ancient, conserved feature or a later innovation, and how its regulation has been adapted over evolutionary time to support the increasing complexity of plant development.

Development of Novel Research Tools and Methodologies for this compound Analysis

Progress in understanding GA53 is fundamentally limited by the tools available to detect and quantify it. Its low abundance in plant tissues presents a significant analytical challenge. researchgate.net The development of novel, highly sensitive, and specific tools is therefore a critical research frontier.

Key areas for technological development include:

GA53-Specific Biosensors: A major breakthrough would be the creation of in vivo biosensors for GA53. Drawing inspiration from the FRET-based GPS sensors developed for bioactive GAs, researchers could engineer new sensors using GA53-specific binding proteins or antibodies. nih.govcam.ac.uk Such a tool would allow for the real-time visualization of GA53 distribution and dynamics at the cellular and subcellular levels, revolutionizing our understanding of its regulation.

Advanced Immuno-Reagents: The generation of high-affinity, high-specificity monoclonal antibodies against GA53 would enable the development of sensitive immunoassays (e.g., ELISA) and facilitate affinity purification for downstream analysis. These antibodies would also be essential for immunohistochemistry techniques to precisely localize GA53 accumulation within tissues.

Refined Mass Spectrometry: Continued improvements in mass spectrometry, such as enhanced ionization sources and detectors, will push the limits of detection for GA53 and other low-abundance intermediates. tezu.ernet.iniaea.org Coupling these technologies with high-resolution separation techniques like UPLC will be crucial for accurately profiling the entire GA metabolome from minute tissue samples.

Stable Isotope Labeling: The use of stable isotope-labeled precursors will enable sophisticated metabolic flux analyses to trace the movement of carbon through the GA53 node of the pathway. This will provide quantitative data on the rates of its synthesis and turnover under different conditions, offering a dynamic view of its metabolic role.

Q & A

Q. How can GA53 be accurately identified and quantified in plant tissues?

- Methodological Answer : GA53 identification requires high-resolution techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., [D2]GA53) to correct for matrix effects. Sample preparation involves homogenizing tissues in cold methanol, followed by solid-phase extraction (SPE) to isolate gibberellins. Quantification is achieved using calibration curves validated against certified reference materials (CRMs) .

Q. What is the role of GA53 in plant growth regulation compared to other gibberellins?